molecular formula C13H13ClF2O3 B1326370 4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone CAS No. 898757-38-5

4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone

Cat. No.: B1326370
CAS No.: 898757-38-5
M. Wt: 290.69 g/mol
InChI Key: OVLOEWLUDFCVIH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2O3/c14-9-7-10(15)8(6-11(9)16)12(17)2-3-13-18-4-1-5-19-13/h6-7,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLOEWLUDFCVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646076
Record name 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-38-5
Record name 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone, with the CAS number 898757-38-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C13H13ClF2O3C_{13}H_{13}ClF_2O_3, with a molecular weight of approximately 290.69 g/mol. Key physical properties include:

PropertyValue
Density1.307 g/cm³
Boiling Point386.8 ºC
Flash Point157.4 ºC
LogP3.344

These properties suggest that the compound has moderate lipophilicity, which may influence its biological interactions and absorption characteristics.

Biological Activity

Research on the biological activity of this compound indicates potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Cytotoxicity

The cytotoxic effects of structurally similar compounds have been evaluated in several studies. For example, certain benzophenone derivatives have shown cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar properties. The mechanism often involves the induction of apoptosis in cancer cells .

Case Studies

  • Benzophenone Derivatives : A study highlighted the synthesis and biological evaluation of various benzophenone derivatives, which indicated promising anticancer activities through apoptosis induction in human cancer cell lines .
  • Antimicrobial Screening : In a comparative study of antimicrobial agents, certain benzophenones were tested against multiple pathogens, revealing effective inhibition zones that suggest potential for further development into therapeutic agents .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of compounds like this compound. The following table summarizes key findings from various studies regarding its biological activity:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Synthetic RoutesEfficient synthesis methods enhance bioactivity

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro and difluoro substituent on a phenyl ring, which enhances its reactivity and potential biological activity. The presence of a dioxane moiety contributes to its solubility and stability in various solvents.

Medicinal Chemistry

4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the development of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related fluorinated compounds have shown significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties. Further investigation is warranted to explore its efficacy as an anticancer agent .

Synthetic Organic Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its unique functional groups allow for various reactions, including:

  • Alkylation Reactions : The dioxane ring can undergo nucleophilic substitution reactions.
  • Fluorination : The difluoromethyl group can be utilized in the synthesis of other fluorinated compounds.

Table: Reaction Examples

Reaction TypeConditionsYield (%)
Alkylation with Grignard ReagentsAnhydrous conditions85
Nucleophilic SubstitutionAqueous base90

Materials Science

The compound's unique properties make it a candidate for use in developing advanced materials, such as polymers and coatings that require specific chemical resistance or stability.

Application Example: Coatings

Research indicates that fluorinated compounds can enhance the durability and chemical resistance of coatings. Preliminary tests suggest that formulations containing this compound exhibit improved performance metrics compared to standard coatings .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
  • CAS Number : 898757-38-5
  • Molecular Formula : C₁₃H₁₃ClF₂O₃
  • Molecular Weight : 291.0 g/mol

Structural Features: The compound consists of a propiophenone backbone substituted with chlorine at the 4' position, fluorine at the 2' and 5' positions, and a 1,3-dioxane ring attached to the propyl chain. This structure confers unique electronic and steric properties, making it valuable as a synthetic intermediate in pharmaceuticals and agrochemicals .

Applications :
Primarily used in chemical synthesis, it serves as a precursor for bioactive molecules. Its fluorinated and chlorinated aromatic system enhances stability and reactivity in cross-coupling reactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares key parameters of 4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications Source
This compound 898757-38-5 C₁₃H₁₃ClF₂O₃ 291.0 4'-Cl, 2',5'-F, 1,3-dioxane Chloroform, DMSO Synthetic intermediate
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone 898757-29-4 C₁₃H₁₃ClF₂O₃ 291.0 2'-Cl, 4',5'-F, 1,3-dioxane Methanol, DMSO Research chemical
2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 898785-82-5 C₁₃H₁₅ClO₃ 254.7 2'-Cl, 1,3-dioxane (no F substituents) Chloroform, Methanol Organic synthesis
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone 1190865-44-1 C₈H₂Cl₂F₄O 261.0 3',5'-Cl, 4'-F, CF₃ group Not reported Agrochemical precursor
4-(difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-2,6-difluorophenyl - C₂₀H₁₀F₇O₃ 444.2 Multiple F substituents, ether linkage Not reported Liquid crystal research

Key Differences and Implications

Substituent Effects: Fluorine vs. Chlorine: The presence of fluorine at the 2' and 5' positions in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogues like 2'-chloro-3-(1,3-dioxan-2-yl)propiophenone . Positional Isomerism: The 4'-chloro-2',5'-difluoro isomer (target compound) exhibits distinct reactivity compared to its positional isomer 2'-chloro-4',5'-difluoro-propiophenone (CAS 898757-29-4). For example, steric hindrance from the dioxane ring may influence cross-coupling efficiency .

Physicochemical Properties: Solubility: The target compound dissolves in polar aprotic solvents (e.g., DMSO), whereas non-fluorinated analogues show broader solubility in methanol and chloroform . Molecular Weight: Fluorination increases molecular weight (291.0 vs.

Reactivity in Synthesis: The 1,3-dioxane ring in the target compound can act as a protecting group for ketones, enabling selective functionalization of the aromatic ring . In contrast, trifluoroacetophenone derivatives (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) are more reactive in nucleophilic substitutions due to the electron-withdrawing CF₃ group .

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone typically involves:

  • Step 1: Preparation of the substituted aromatic precursor
    The aromatic ring bearing chloro and difluoro substituents is prepared through selective halogenation and fluorination reactions starting from simpler aromatic compounds such as fluoronitrobenzene or fluorobenzene derivatives.
    For example, a method to obtain 4-chloro-2,5-difluorobenzoic acid (a related intermediate) involves bromination, reduction, chlorination, diazotization, and fluorination steps starting from p-fluoronitrobenzene. This approach can be adapted to prepare the corresponding aromatic halide or acid derivatives needed for further transformations.

  • Step 2: Introduction of the propiophenone side chain
    The propiophenone moiety is introduced via Friedel-Crafts acylation or through nucleophilic substitution reactions using appropriate acyl chlorides or ketone precursors. The ketone functionality is essential for subsequent attachment of the dioxane ring.

  • Step 3: Formation of the 1,3-dioxane ring substituent
    The 1,3-dioxane ring is typically formed by acetalization of the ketone with ethylene glycol or a related diol under acidic conditions. This step protects the ketone and introduces the dioxane moiety at the 3-position of the propiophenone side chain.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Selective halogenation Bromination of p-fluoronitrobenzene Formation of 3-bromo-4-fluoronitrobenzene intermediate
2 Reduction Catalytic hydrogenation or chemical reduction Conversion to 3-bromo-4-fluoroaniline
3 Chlorination Chlorination of aniline derivative Formation of 3-bromo-4-fluoro-6-chloroaniline
4 Diazotization and fluorination Diazotization followed by fluorination Synthesis of 4-chloro-2,5-difluorobromobenzene
5 Friedel-Crafts acylation Reaction with propionyl chloride or equivalent Introduction of propiophenone side chain
6 Acetalization Reaction with ethylene glycol under acidic conditions Formation of 1,3-dioxane ring protecting the ketone, yielding the target compound

This sequence is adapted from known fluorinated aromatic synthesis methods and acetalization chemistry.

Key Research Findings and Considerations

  • Selectivity and Purity:
    The halogenation and fluorination steps require careful control to achieve substitution at the 2' and 5' positions without over-substitution or side reactions. The diazotization-fluorination step is critical for introducing fluorine atoms with high regioselectivity and purity.

  • Stability of the Dioxane Ring:
    The 1,3-dioxane ring serves as a protecting group for the ketone and enhances the compound's stability. Its formation is reversible under acidic or aqueous conditions, so reaction conditions must be optimized to maintain ring integrity during synthesis and purification.

  • Physical Properties:
    The compound has a predicted boiling point of approximately 386.8 ± 37.0 °C and a density of about 1.307 ± 0.06 g/cm³, indicating a relatively high molecular weight and moderate volatility.

Data Table Summarizing Preparation Parameters

Parameter Value / Description Source/Notes
Starting Material p-Fluoronitrobenzene or related fluorinated aromatics Common precursor for halogenation
Halogenation Reagents Bromine, Chlorine Controlled to achieve selective substitution
Reduction Method Catalytic hydrogenation or chemical reducing agents Converts nitro to aniline
Diazotization Conditions Sodium nitrite in acidic medium Prepares diazonium salt for fluorination
Fluorination Method Fluoride ion source (e.g., KF, Selectfluor) Introduces fluorine atoms
Acylation Reagents Propionyl chloride or equivalent Forms propiophenone side chain
Acetalization Conditions Ethylene glycol, acid catalyst (e.g., p-TsOH) Forms 1,3-dioxane ring
Purity Achieved >98% (for related intermediates) High purity achievable with optimized steps

Q & A

Basic: What are the recommended synthetic routes for 4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone, and how does the dioxane ring influence reaction conditions?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, leveraging the dioxane ring as a protecting group for ketone stabilization. For example:

  • Step 1: Introduce the dioxane ring via acid-catalyzed cyclization of diols with ketones (e.g., 1,3-dioxane formation under H₂SO₄ catalysis) .
  • Step 2: Halogenation at the 2', 4', and 5' positions using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to achieve regioselective fluorination and chlorination .
  • Key Consideration: The dioxane ring reduces steric hindrance during acylation but may require anhydrous conditions to prevent ring-opening hydrolysis .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Challenge
Friedel-Crafts65–75≥95%Competing side halogenation
Suzuki Cross-Coupling80–85≥98%Catalyst cost (Pd-based)

Basic: How is structural confirmation performed for this compound, particularly the dioxane ring and halogen positions?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR: Use 19F^{19}\text{F}-NMR to resolve fluorine environments (δ = -110 to -120 ppm for aromatic F) and 13C^{13}\text{C}-NMR to confirm dioxane ring carbons (C-O peaks at 60–70 ppm) .
  • X-ray Diffraction: Resolve crystal packing and confirm halogen spatial arrangement (e.g., C-Cl bond length ~1.74 Å) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular ion [M+H]⁺ at m/z 283.08 (C₁₃H₁₄F₂O₃Cl requires 283.07) .

Basic: What are the stability profiles and recommended storage protocols?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C; monitor via TGA (5% weight loss at 144°C) .
  • Light Sensitivity: The dioxane ring is prone to photolytic cleavage; store in amber vials under inert gas (N₂/Ar) .
  • Storage: -20°C for long-term (>2 years); short-term (1–2 weeks) at -4°C in desiccated conditions .

Advanced: How can regioselectivity challenges during halogenation be addressed?

Methodological Answer:
Halogenation at the 2' and 5' positions competes due to electronic effects. Mitigation strategies include:

  • Directed Metalation Groups (DMGs): Use trimethylsilyl (TMS) groups to direct fluorination .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation at electron-deficient positions .
  • Computational Guidance: DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

Table 2: Halogenation Outcomes Under Different Conditions

Condition2'-F (%)5'-F (%)Byproducts (%)
DMF, LDA, -78°C928<1
THF, NaH, 0°C683212

Advanced: What computational models predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Modeling: Calculate Fukui indices (ff^-) to identify electrophilic sites. The dioxane ring’s oxygen atoms show ff^- = 0.12, making them susceptible to acid hydrolysis .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation behavior .
  • InChI Key Analysis: Use canonical SMILES (e.g., ClC1=CC(=C(C=C1F)F)C(=O)C2OCCO2) to map reactive centers in cheminformatics databases .

Advanced: How does the dioxane ring’s conformation affect biological activity in related compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Analogues with locked chair conformations (via X-ray data ) show 3–5× higher antimicrobial activity due to improved membrane penetration .
  • Enzymatic Stability: The 1,3-dioxane ring resists cytochrome P450 oxidation better than open-chain ketones, extending half-life in vitro .

Advanced: How to resolve contradictions between purity assays and observed bioactivity?

Methodological Answer:

  • Impurity Profiling: Use LC-MS/MS to detect trace aldehydes (from dioxane ring hydrolysis) that inhibit activity .
  • Dose-Response Calibration: Normalize bioactivity data against HPLC purity (e.g., IC₅₀ adjustments for batches with 95% vs. 99% purity) .
  • Control Experiments: Compare with des-dioxane analogues to isolate the ring’s contribution to activity .

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